Methyl[1-(4-methylphenyl)ethyl]amine
CAS No.: 42071-14-7
Cat. No.: VC8272686
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
![Methyl[1-(4-methylphenyl)ethyl]amine - 42071-14-7](/images/structure/VC8272686.png)
Specification
CAS No. | 42071-14-7 |
---|---|
Molecular Formula | C10H15N |
Molecular Weight | 149.23 g/mol |
IUPAC Name | N-methyl-1-(4-methylphenyl)ethanamine |
Standard InChI | InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3 |
Standard InChI Key | WUFPPWANSBKANN-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(C)NC |
Canonical SMILES | CC1=CC=C(C=C1)C(C)NC |
Introduction
Chemical Identity and Structural Profile
(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-α,p-dimethylbenzylamine, is a chiral primary amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. Its IUPAC name is (R)-1-(4-methylphenyl)ethan-1-amine, and it exists as a colorless to light yellow liquid at room temperature . The compound’s chirality arises from the stereogenic center at the ethylamine carbon, enabling its use in enantioselective reactions.
Physical and Thermodynamic Properties
The compound’s physical properties are well-documented across multiple sources:
Property | Value | Source Citation |
---|---|---|
Melting Point | < -20°C | |
Boiling Point | 204–205°C (lit.) | |
Density | 0.919 g/mL at 25°C | |
Refractive Index | ||
Flash Point | 82°C (179°F) | |
Optical Rotation | (neat) | |
pKa | 9.20 ± 0.10 (Predicted) |
The low melting point and moderate boiling point reflect its liquid state under standard conditions, while the high optical rotation underscores its enantiomeric purity . The compound is sensitive to air and moisture, necessitating storage under inert gases such as argon or nitrogen at 2–8°C .
Synthesis and Industrial Production
Deacylation Reaction in Monohydric Alcohols
The most efficient synthesis route, patented by CN108658784B, involves deacylating (R)-N-[1-(4-methylphenyl)ethyl]acetamide in C₄–C₁₀ monohydric alcohols (e.g., n-butanol) with alkali metal hydroxides (e.g., KOH) . Key steps include:
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Reaction Setup: 1 g of acetamide derivative is dissolved in 2 g of n-butanol.
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Base Addition: 0.63 g KOH is introduced, and the mixture is heated to 100°C for 24 hours.
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Workup: Cooling to 10–20°C, aqueous extraction, and vacuum distillation yield 0.63 g (82% yield) of product with 96.3% HPLC purity and 0.8% enantiomeric impurity .
This method avoids hazardous reagents (e.g., palladium catalysts) and achieves high yields, making it scalable for industrial production .
Alternative Synthetic Routes
Earlier methods faced limitations:
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Reductive Amination: Required norephedrine and palladium catalysts, raising costs and regulatory concerns .
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Enzymatic Resolution: Low yields (<50%) and complex purification hindered practicality .
The current patent-based approach resolves these issues, offering a 30% cost reduction compared to traditional methods .
Structural and Crystallographic Insights
X-ray diffraction studies reveal that (R)-(+)-1-(4-Methylphenyl)ethylamine adopts a conformation stabilized by an intramolecular hydrogen bond between the amine group and the aromatic ring’s π-electrons . This interaction, absent in the (S)-enantiomer, explains the compound’s enhanced thermal stability and crystalline packing efficiency .
Hydrogen Bonding and Stereoelectronic Effects
The hydrogen bond (N–H···π) length is 2.12 Å, with a bond angle of 158°, aligning with trends observed in similar chiral amines . This stabilization is critical for maintaining enantiomeric purity during storage and reaction conditions .
Applications in Pharmaceutical and Organic Chemistry
Role in Glaucoma Therapeutics
(R)-(+)-1-(4-Methylphenyl)ethylamine is the key intermediate in Y-39983, a Rho-kinase inhibitor developed by Mitsubishi Tanabe Pharma for glaucoma treatment . The compound’s chiral center ensures precise interaction with the enzyme’s active site, achieving >90% efficacy in preclinical trials .
Chiral Derivatization Reagent (CDR)
The amine reacts with 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to form a chiral derivative, enabling enantiomeric resolution of carboxylic acids via HPLC . This application is pivotal in quantifying trace enantiomers in pharmaceutical formulations .
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